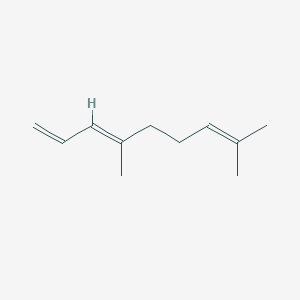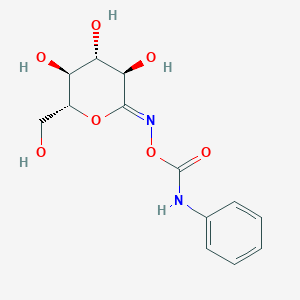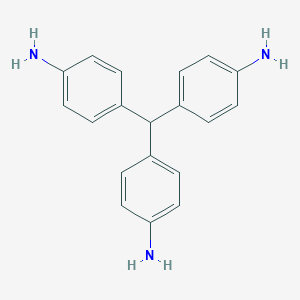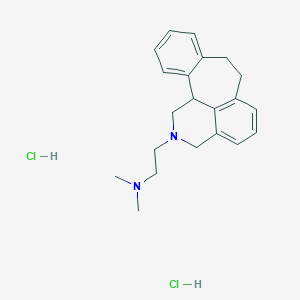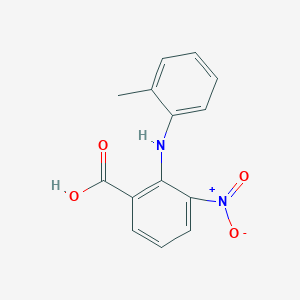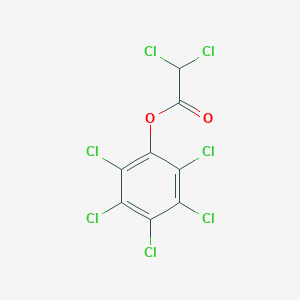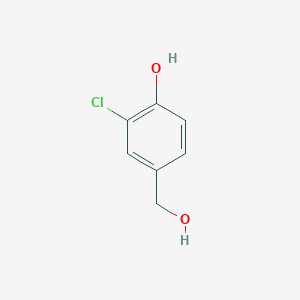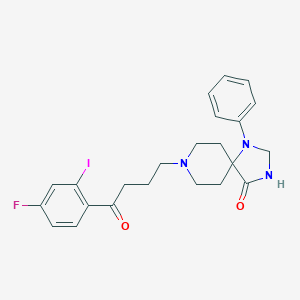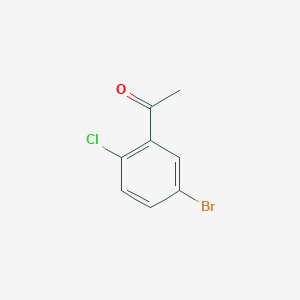
1-(5-Bromo-2-chlorophenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone derivatives involves multi-step procedures that lead to enantiomerically pure compounds. For instance, a 7-step synthesis procedure has been developed for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This process is characterized by its affordability, scalability, and ability to yield products with high enantiomeric purities and unambiguously determined absolute configurations (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-2-chlorophenyl)ethanone derivatives has been studied through various methods, including single-crystal X-ray diffractions. These studies help in determining the absolute configurations of the synthesized compounds, essential for understanding their chemical behavior and potential applications (Zhang et al., 2014).
Chemical Reactions and Properties
1-(5-Bromo-2-chlorophenyl)ethanone participates in various chemical reactions, leading to the synthesis of complex molecules. For example, halogen exchange reactions have been employed to synthesize related compounds, demonstrating the chemical versatility and reactivity of 1-(5-Bromo-2-chlorophenyl)ethanone derivatives (Hong-xia, 2007).
Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” is used in the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes[®-2 and(S)-2], which are used in the development of SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that are commonly used in the treatment of diabetes .
- Methods of Application or Experimental Procedures: The synthesis involves a 7-step procedure that starts from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . The key step is the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid by crystallizations of its L- and D-menthyl esters from petroleum ether to give optically pure enantiomers .
- Results or Outcomes: The procedure results in the production of two individual enantiomers of a diarylethane with unambiguously determined absolute configurations and high enantiomeric purities .
Application in Organic Synthesis
- Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” can be used in the synthesis of various organic compounds. For instance, it can be used to synthesize alpha-Bromoketones from secondary alcohols .
- Methods of Application or Experimental Procedures: The synthesis involves a one-pot strategy using Ammonium Bromide and Oxone . The procedure results in the production of various alpha-Bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, 2-Bromo-1-(3-bromophenyl)ethanone, and 2-Bromo-1-(4-nitrophenyl)ethanone .
- Results or Outcomes: The procedure results in the production of alpha-Bromoketones with high yields .
Application in Pharmaceutical Industry
- Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” is used as a pharmaceutical intermediate .
- Methods of Application or Experimental Procedures: It is used in the synthesis of various pharmaceutical compounds. The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
- Results or Outcomes: The outcomes would depend on the specific pharmaceutical compound being synthesized .
Application in Material Science
- Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” is used as a precursor in the synthesis of various materials .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific material being synthesized .
- Results or Outcomes: The outcomes would depend on the specific material being synthesized .
Application in Chemical Industry
- Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” is used as an intermediate in the synthesis of various chemical compounds .
- Methods of Application or Experimental Procedures: It is used in the synthesis of various chemical compounds. The specific methods of application or experimental procedures would depend on the specific chemical compound being synthesized .
- Results or Outcomes: The outcomes would depend on the specific chemical compound being synthesized .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning"1. Hazard statements include H302, H315, and H3191. Precautionary statements include P261, P305, P338, and P3511.
Orientations Futures
I couldn’t find specific information on the future directions of 1-(5-Bromo-2-chlorophenyl)ethanone.
Propriétés
IUPAC Name |
1-(5-bromo-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJMYXDLWAEIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545386 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chlorophenyl)ethanone | |
CAS RN |
105884-19-3 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

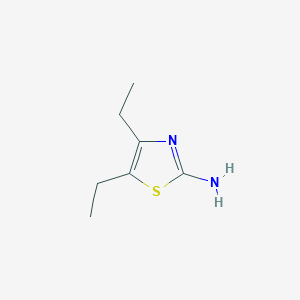
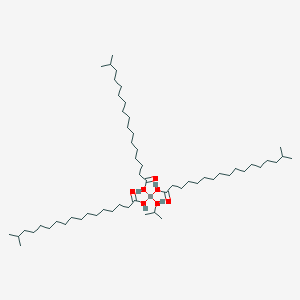
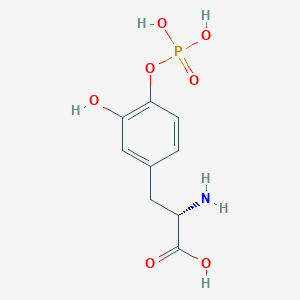
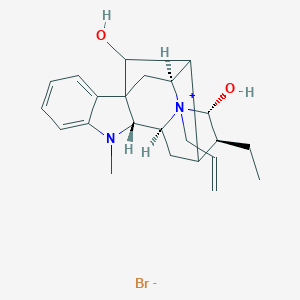
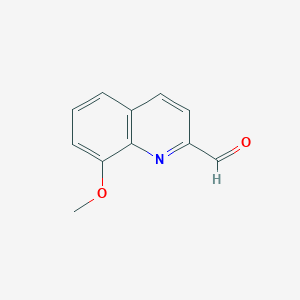
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
